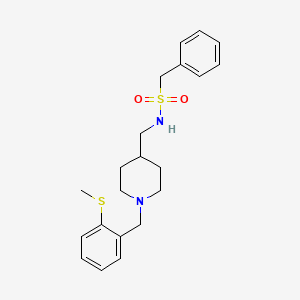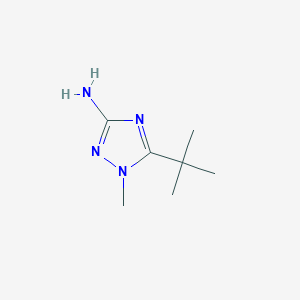
5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine is a compound that has been synthesized and studied for its various properties . It is a derivative of the 1,2,4-triazole class of compounds, which are known for their wide range of biological activities.
Synthesis Analysis
The compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . The structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Molecular Structure Analysis
The compound crystallizes in an orthorhombic crystal system with Pbca as the space group . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure . Density functional theory (DFT) calculations have been performed to gain insights into the electronic structure of the compound .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against the Jack bean urease, with an IC50 value of 0.21 ± 0.2 μM, which is approximately 100-fold higher than the standard . This suggests that the compound could be a potent inhibitor of this enzyme.Physical And Chemical Properties Analysis
The compound has shown promising antioxidant property with an IC50 value of 0.45 μg/mL . In addition, it was also tested for cytotoxicity using brine shrimp lethality bioassay and LD50 was found to be 0.5 μg/mL .Aplicaciones Científicas De Investigación
Amino-1,2,4-triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles, including derivatives like 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine, serve as fundamental raw materials in the fine organic synthesis industry. These compounds are integral in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, highlighting their significance in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Environmental and Toxicological Considerations
While not directly related to this compound, the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, including structurally similar compounds, have been studied. These investigations shed light on the environmental impact of various industrial and commercial products, offering insights into the broader context of chemical safety and environmental stewardship (Liu & Mabury, 2020).
Catalytic Applications
The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, including 1,2,4-triazole derivatives, has been reviewed, demonstrating the critical role of these compounds in the stereoselective synthesis of amines and their derivatives. This methodology facilitates access to a diverse array of piperidines, pyrrolidines, azetidines, and their fused derivatives, underscoring the importance of 1,2,4-triazole derivatives in the development of natural products and therapeutic agents (Philip et al., 2020).
MTBE Decomposition
Although not directly related to this compound, the study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor presents an interesting perspective on the environmental management of related compounds. This research provides insights into the decomposition mechanisms of air toxics and suggests potential applications for 1,2,4-triazole derivatives in environmental remediation processes (Hsieh et al., 2011).
Mecanismo De Acción
Direcciones Futuras
The compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation . This suggests that the compound could potentially be explored for its DNA binding properties in future studies. Furthermore, given its antioxidant and cytotoxic properties, it could also be investigated for potential applications in cancer therapy.
Propiedades
IUPAC Name |
5-tert-butyl-1-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)5-9-6(8)10-11(5)4/h1-4H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBWNLRMGNXYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2663731.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)

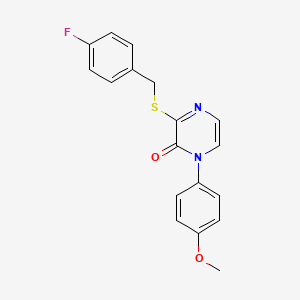
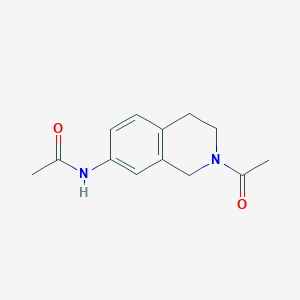
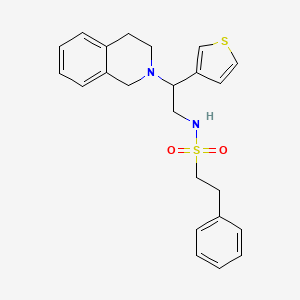
![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2663741.png)
![N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2663743.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2663744.png)
![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)
![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)
![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)
![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)
